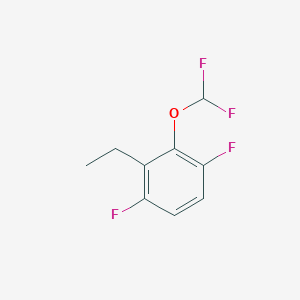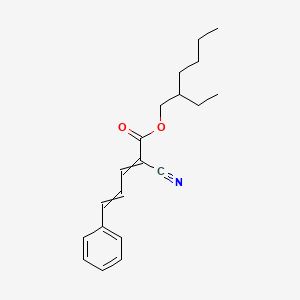
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridine-4-carboxaldehyde with an amine to form the corresponding imine, which is then reduced to the pyridin-4-ylmethyl amine.
Coupling with Phenylboronic Acid: The pyridin-4-ylmethyl amine is then coupled with phenylboronic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyridin-4-ylmethyl amine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks the pyridin-4-ylmethyl carbamoyl group.
4-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of the pyridin-4-ylmethyl carbamoyl group.
Uniqueness
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyridin-4-ylmethyl carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13BN2O3 |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-5-7-15-8-6-10)11-1-3-12(4-2-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
Clave InChI |
UDVWTSFDWMBXCG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)








